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Introduction
Disialyllacto-N-tetraose (DSLNT) is a complex acidic oligosaccharide found in human milk. It

belongs to the diverse family of human milk oligosaccharides (HMOs), which are known to play

crucial roles in infant health, including the development of the gut microbiome and the immune

system. Structurally, DSLNT is a branched hexasaccharide, meaning it is composed of six

sugar units. Its significance is underscored by research indicating its potential therapeutic

applications, notably in the prevention of necrotizing enterocolitis (NEC), a serious

inflammatory intestinal disease affecting premature infants.[1][2][3][4] This guide provides a

detailed examination of the molecular architecture of DSLNT, the experimental methods used

for its structural elucidation, and its known biological signaling pathways.

Molecular Structure of Disialyllacto-N-tetraose
The fundamental framework of DSLNT is built upon a lacto-N-tetraose (LNT) core. This core is

a tetrasaccharide composed of four monosaccharide units: D-glucose (Glc), D-galactose (Gal),

and N-acetylglucosamine (GlcNAc). The defining feature of DSLNT is the attachment of two N-

acetylneuraminic acid (Neu5Ac) residues, a type of sialic acid, to this LNT backbone.

The precise arrangement and linkages of these monosaccharides are critical to the biological

function of DSLNT. The structure is as follows:
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Backbone: The LNT core consists of the sequence Gal-β(1→3)-GlcNAc-β(1→3)-Gal-

β(1→4)-Glc.

Sialic Acid Linkages:

One Neu5Ac residue is attached to the terminal galactose (Gal) residue via an α(2→3)

glycosidic bond.

The second Neu5Ac residue is linked to the sub-terminal N-acetylglucosamine (GlcNAc)

residue through an α(2→6) glycosidic bond.

This specific arrangement of glycosidic bonds results in a branched structure. The presence of

the two sialic acid residues imparts a negative charge to the molecule at physiological pH.

IUPAC Name: Neu5Ac(α2-3)Gal(β1-3)[Neu5Ac(α2-6)]GlcNAc(β1-3)Gal(β1-4)Glc

Structural Diagram of Disialyllacto-N-tetraose
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Caption: Molecular structure of Disialyllacto-N-tetraose (DSLNT).

Quantitative Structural Data
Detailed quantitative data such as precise bond lengths and angles for DSLNT are typically

determined through advanced analytical techniques like X-ray crystallography or computational
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modeling. While a complete crystallographic dataset for DSLNT is not readily available in public

databases, the table below summarizes key structural information.

Property Value Reference(s)

Molecular Formula C48H79N3O37

Average Molecular Mass 1290.14 Da

Monosaccharide Units
2 x Neu5Ac, 2 x Gal, 1 x

GlcNAc, 1 x Glc

Core Structure Lacto-N-tetraose (LNT)

Glycosidic Linkages Neu5Ac-α(2→3)-Gal

Neu5Ac-α(2→6)-GlcNAc

Gal-β(1→3)-GlcNAc

GlcNAc-β(1→3)-Gal

Gal-β(1→4)-Glc

Note: Specific NMR chemical shift assignments for each proton and carbon atom in DSLNT are

determined experimentally and can vary slightly based on solvent and temperature conditions.

A comprehensive, publicly available table of these shifts for the complete DSLNT molecule is

not currently available.

Experimental Protocols for Structural Elucidation
The determination of the complex structure of DSLNT requires a combination of sophisticated

analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information

about the connectivity of atoms and the 3D structure of molecules in solution.
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Objective: To determine the monosaccharide composition, anomeric configurations (α or β),

glycosidic linkage positions, and the overall sequence of the oligosaccharide.

Methodology:

Sample Preparation:

Dissolve a purified sample of DSLNT (typically 1-5 mg) in deuterium oxide (D₂O).

Lyophilize the sample multiple times with D₂O to exchange all labile protons (e.g., from

hydroxyl groups) with deuterium, simplifying the proton spectrum.

Re-dissolve the final sample in high-purity D₂O for analysis.

NMR Experiments:

1D ¹H NMR: Provides initial information on the number and type of monosaccharide

residues. The anomeric proton region (δ 4.4-5.5 ppm) is particularly informative, with the

coupling constants (³JH1,H2) indicating the anomeric configuration (typically ~8 Hz for β

and ~3 Hz for α).

2D ¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton correlations within

each monosaccharide ring system, allowing for the assignment of all ring protons starting

from the anomeric proton.

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Shows correlations between all

protons within a spin system (i.e., within a single monosaccharide residue), which is useful

for assigning overlapping signals.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton

with its directly attached carbon atom, enabling the assignment of the carbon skeleton.

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between

protons and carbons that are two or three bonds apart. This is a key experiment for

determining the glycosidic linkages by observing correlations between the anomeric

proton of one residue and the carbon at the linkage position of the adjacent residue.
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2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): Provides information about the spatial proximity of

protons, which is used to determine the 3D conformation of the molecule and to confirm

linkage positions.

Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to determine the molecular weight of DSLNT and to obtain information about its

sequence and branching pattern through fragmentation analysis.

Objective: To confirm the molecular mass, monosaccharide composition, and sequence of

DSLNT.

Methodology:

Sample Preparation:

Human milk samples are typically processed to remove proteins and lipids.

The oligosaccharide fraction is then enriched. For quantitative analysis, samples may be

derivatized (e.g., permethylation or reductive amination) to improve ionization efficiency

and chromatographic separation.

Liquid Chromatography (LC):

The complex mixture of HMOs is separated using a high-performance liquid

chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC)

system.

Porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC)

columns are commonly used for oligosaccharide separation.

A gradient elution with solvents such as acetonitrile and water with modifiers like formic

acid or ammonium formate is employed.

Mass Spectrometry (MS):
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The separated oligosaccharides from the LC are introduced into the mass spectrometer,

typically using electrospray ionization (ESI).

Full Scan MS: Determines the mass-to-charge ratio (m/z) of the intact DSLNT molecule,

confirming its molecular weight.

Tandem MS (MS/MS or MSⁿ): The ion corresponding to DSLNT is isolated and fragmented

by collision-induced dissociation (CID). The resulting fragment ions correspond to the loss

of individual or multiple monosaccharide units. Analysis of the masses of these fragments

allows for the determination of the monosaccharide sequence and branching pattern. For

sialylated oligosaccharides, characteristic cross-ring cleavages can provide information

about the linkage positions of the sialic acid residues.[5]

Biological Signaling Pathways
DSLNT has been shown to play a significant role in protecting against necrotizing enterocolitis

(NEC).[1][2][3][4] Its mechanism of action involves the modulation of the immune response and

the maintenance of intestinal barrier integrity.

Modulation of Mast Cell Activity
In the context of NEC, intestinal mast cells can become activated, leading to the release of

inflammatory mediators such as histamine, chymase, and tryptase. These mediators contribute

to tissue damage and increased intestinal permeability. DSLNT has been shown to suppress

the degranulation of mast cells, thereby reducing the release of these inflammatory molecules

and mitigating the inflammatory cascade associated with NEC.[1]

Protection of Intestinal Epithelial Barrier Integrity
The intestinal epithelial barrier is crucial for preventing the translocation of harmful substances

from the gut lumen into the bloodstream. This barrier is maintained by tight junctions between

epithelial cells, which are regulated by a complex of proteins, including Zonula Occludens-1

(ZO-1).

In inflammatory conditions like NEC, mast cell-derived chymase can disrupt the intestinal

barrier by downregulating the expression of ZO-1. This occurs through the disruption of the ZO-

1/Focal Adhesion Kinase (FAK)/p38 signaling pathway.[6][7] DSLNT has been demonstrated to
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protect against this chymase-induced damage by stabilizing the expression of ZO-1, FAK, and

p38, thereby preserving the integrity of the tight junctions and maintaining the barrier function

of the intestinal epithelium.[6][7]
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Caption: DSLNT's protective mechanism in necrotizing enterocolitis.
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Conclusion
Disialyllacto-N-tetraose is a structurally complex and biologically significant human milk

oligosaccharide. Its unique branched structure, with specific α(2→3) and α(2→6) sialic acid

linkages to a lacto-N-tetraose core, is fundamental to its function. The elucidation of this

intricate architecture has been made possible through the application of advanced analytical

techniques such as NMR spectroscopy and mass spectrometry. The understanding of its role in

modulating mast cell activity and preserving intestinal barrier integrity highlights its potential as

a therapeutic agent for conditions like necrotizing enterocolitis. Further research into the

structure-function relationships of DSLNT and other HMOs will continue to provide valuable

insights for the development of novel nutritional and therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1598031#what-is-the-structure-of-disialyllacto-n-
tetraose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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